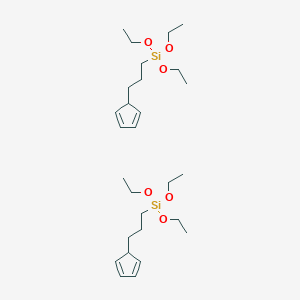
(3-Cyclopentadienylpropyl)tri-ethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopentadienylpropyl)tri-ethoxysilane is an organosilicon compound with the molecular formula C14H26O3Si. It is a versatile chemical used in various fields due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the synthesis of advanced materials and surface modification applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentadienylpropyl)tri-ethoxysilane typically involves the reaction of cyclopentadiene with a suitable silane precursor under controlled conditions. One common method is the hydrosilylation reaction, where cyclopentadiene is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
(3-Cyclopentadienylpropyl)tri-ethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to other functional groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution with amines can produce amino-functionalized silanes.
科学研究应用
(3-Cyclopentadienylpropyl)tri-ethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules and surfaces for biosensing applications.
Medicine: It is used in drug delivery systems and the development of biocompatible materials.
Industry: The compound is utilized in coatings, adhesives, and sealants to enhance adhesion and durability.
作用机制
The mechanism by which (3-Cyclopentadienylpropyl)tri-ethoxysilane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups can hydrolyze to form silanols, which then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion between different materials.
相似化合物的比较
Similar Compounds
(3-Chloropropyl)triethoxysilane: Similar in structure but contains a chlorine atom instead of a cyclopentadienyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group, which provides different reactivity and applications.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains sulfur atoms, which influence its properties and uses.
Uniqueness
(3-Cyclopentadienylpropyl)tri-ethoxysilane is unique due to the presence of the cyclopentadienyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various chemical reactions and form stable complexes with metals, making it valuable in advanced material synthesis and surface modification applications.
属性
IUPAC Name |
3-cyclopenta-2,4-dien-1-ylpropyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H26O3Si/c2*1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h2*7-8,10-11,14H,4-6,9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGYMULAWUFLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1C=CC=C1)(OCC)OCC.CCO[Si](CCCC1C=CC=C1)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
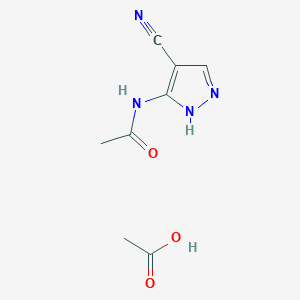
![(NZ)-N-[(1S,6R)-10-methyl-10-azabicyclo[4.3.1]decan-3-ylidene]hydroxylamine](/img/structure/B8038351.png)
![3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one](/img/structure/B8038362.png)
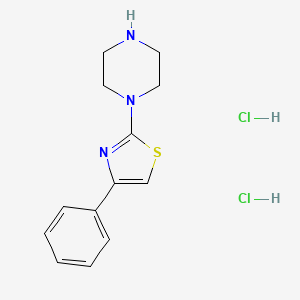
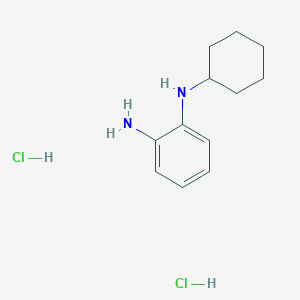
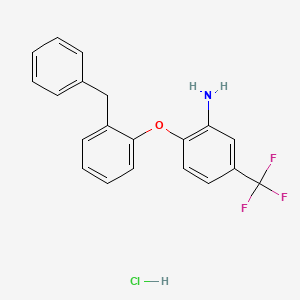
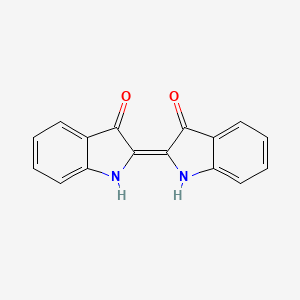
![(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8038411.png)
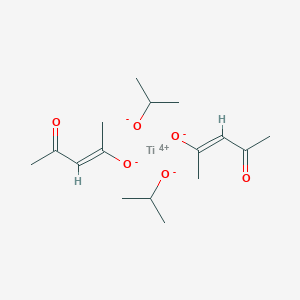
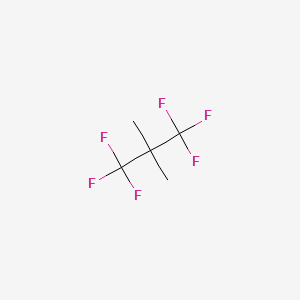
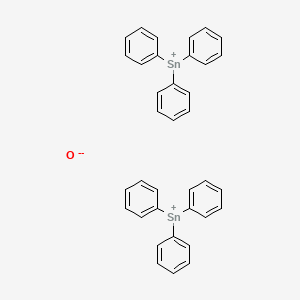
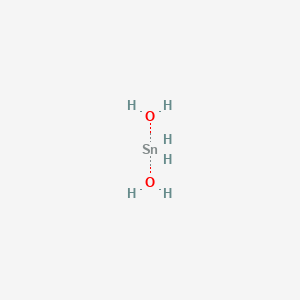
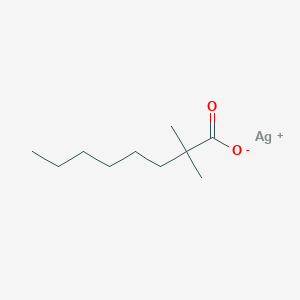
![1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B8038441.png)
